2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Overview
Description
2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a useful research compound. Its molecular formula is C15H23F2NO4 and its molecular weight is 319.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermophysical Property Measurements
A comprehensive review of thermophysical property measurements on mixtures containing ethers like MTBE, TAME, and others with non-polar solvents has been conducted. This research is crucial for understanding the behavior of such mixtures in various conditions, which is essential for their application in scientific and industrial settings. The detailed literature search and contact with current researchers in the field have provided a rich compilation of binary and ternary mixtures studies, highlighting areas where sufficient data are available and where further measurements are needed (Marsh, Niamskul, Gmehling, & Bölts, 1999).
Decomposition in Plasma Reactors
The decomposition of MTBE by adding hydrogen in a cold plasma reactor has been explored, providing insights into the application of radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances. This study not only reviews the decomposition of air toxics by RF plasma reactors but also presents experimental results on MTBE decomposition, indicating the efficiency and potential applications of this method in environmental remediation (Hsieh, Tsai, Chang, & Tsao, 2011).
Microbial Degradation in the Subsurface
The fate of fuel oxygenates like MTBE and ETBE in the subsurface is governed by their degradability under various redox conditions. A review discusses the aerobic and anaerobic degradation pathways of MTBE and its key intermediate, TBA, in detail. This knowledge is crucial for assessing the potential for in situ biodegradation as a remediation option at gasoline-contaminated sites and understanding the biogeochemical conditions that govern the degradation processes of these compounds (Schmidt, Schirmer, Weiss, & Haderlein, 2004).
Biodegradation and Fate in Soil and Groundwater
The biodegradation and fate of ETBE in soil and groundwater have been reviewed, summarizing the current state of knowledge on aerobic biodegradation pathways and the microorganisms capable of degrading ETBE. This review emphasizes the need for further research on anaerobic biodegradation and the impact of co-contaminants on ETBE degradation, which is crucial for developing effective remediation strategies for contaminated sites (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2NO4/c1-5-21-12(19)11-10-7-6-9(8-15(10,16)17)18(11)13(20)22-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEAXDCAQXHQHV-GMTAPVOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)CC2(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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